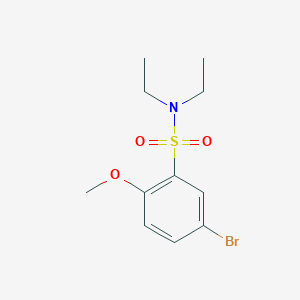

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide" is a member of the sulfonamide family, which is known for its wide range of applications in medicinal chemistry due to their potential biological activities. Sulfonamides are often synthesized from sulfonyl chlorides and amines and have been studied for various therapeutic properties, including enzyme inhibition which is crucial in the treatment of diseases like Alzheimer's .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. In the context of the provided studies, while the exact synthesis of "5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide" is not detailed, similar compounds have been synthesized by reacting amines with different sulfonyl chlorides in the presence of a base, such as aqueous sodium carbonate, and using solvents like N,N-dimethylformamide (DMF) . The reaction conditions and the choice of reactants play a crucial role in the formation of the desired sulfonamide compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structural characterization is typically carried out using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis to confirm the composition of the molecules . Single-crystal X-ray diffraction is another method used to determine the crystal structure of such compounds, providing detailed information about the molecular geometry and the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including further alkylation, aminohydroxylation, and reactions with carbanionic substrates. For instance, N-alkylation of sulfonamides can lead to the formation of different derivatives, which can then undergo intramolecular reactions such as aminohydroxylation to yield complex heterocyclic structures . The reactivity of sulfonamides with electrophiles and their ability to form stable compounds is a key aspect of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the aromatic ring and the nature of the sulfonyl group. These properties are essential for determining the compound's suitability for various applications, including its potential use as a therapeutic agent. The solubility in different solvents, stability under various conditions, and reactivity towards other chemical reagents are critical parameters that are often evaluated during the synthesis and characterization of these compounds .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including a compound structurally similar to "5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide," have shown promising results for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Enzyme Inhibition

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, particularly against acetylcholinesterase (AChE) and α-glucosidase, showing significant inhibitory activity. These findings highlight the therapeutic potential of these compounds in treating conditions like Alzheimer's disease and diabetes (Riaz, 2020).

Heavy Metal Sensors

Compounds structurally related to "5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide" have been synthesized and characterized for their applications as heavy metal sensors. Specifically, studies have demonstrated the use of these compounds in developing sensitive and selective sensors for cobalt ions, showcasing their potential in environmental monitoring and health care (Sheikh et al., 2016).

Anticancer and Antitumor Activities

Research into the structural and anticancer properties of compounds containing the benzenesulfonamide moiety has revealed their potential in inhibiting cancer cell growth. These studies contribute to the understanding of these compounds' mechanisms of action and their potential applications in cancer therapy (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Propriétés

IUPAC Name |

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITONLXAEQJJKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358257 |

Source

|

| Record name | 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

428471-30-1 |

Source

|

| Record name | 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1298119.png)

![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)

![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)

![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)